An In-depth Technical Guide to the Chemical Properties of 3,4-Diethyl-3-methylhexane
An In-depth Technical Guide to the Chemical Properties of 3,4-Diethyl-3-methylhexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core chemical properties of 3,4-diethyl-3-methylhexane (CAS RN: 61868-70-0), a saturated acyclic hydrocarbon. Due to the limited availability of direct experimental data for this specific branched alkane, this document combines reported values with established principles of organic chemistry to offer a robust profile. It includes a summary of its physical and chemical properties, proposed detailed methodologies for its synthesis, and an analysis of its expected spectroscopic characteristics. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields who may encounter or consider this molecule in their work.
Chemical and Physical Properties
3,4-Diethyl-3-methylhexane is a branched-chain alkane with the molecular formula C₁₁H₂₄.[1][2] Its structure consists of a hexane (B92381) backbone substituted with two ethyl groups at the 3 and 4 positions and a methyl group at the 3 position. This high degree of branching significantly influences its physical properties compared to its straight-chain isomer, n-undecane.
Table 1: Summary of Chemical and Physical Properties of 3,4-Diethyl-3-methylhexane
| Property | Value | Source/Method |
| IUPAC Name | 3,4-Diethyl-3-methylhexane | PubChem[1][2] |
| CAS Registry Number | 61868-70-0 | PubChem[1][2] |
| Molecular Formula | C₁₁H₂₄ | PubChem[1][2] |
| Molecular Weight | 156.31 g/mol | PubChem[1][2] |
| Boiling Point | Approximately 190 °C | Smolecule |
| Refractive Index | 1.439 | Smolecule |
| Density | Not available (expected to be < 1 g/mL) | N/A |
| Melting Point | Not available (expected to be low) | N/A |
| Solubility | Insoluble in water; Soluble in nonpolar organic solvents | General alkane properties |
Reactivity and Chemical Behavior
As a saturated alkane, 3,4-diethyl-3-methylhexane exhibits the characteristic low reactivity of this class of compounds. Its chemical behavior is dominated by the strength and nonpolar nature of its C-C and C-H single bonds.
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Combustion: Like other hydrocarbons, it undergoes complete combustion in the presence of excess oxygen to produce carbon dioxide and water, releasing a significant amount of energy.
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Reaction: 2 C₁₁H₂₄ + 35 O₂ → 22 CO₂ + 24 H₂O
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Halogenation: In the presence of ultraviolet (UV) light, it can react with halogens (e.g., chlorine or bromine) via a free-radical chain mechanism. This reaction is typically non-selective and can lead to a mixture of halogenated products.
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Cracking: At high temperatures and pressures, particularly in the presence of a catalyst, the C-C bonds can break in a process known as cracking, yielding a mixture of smaller alkanes and alkenes.
Experimental Protocols: Synthesis of 3,4-Diethyl-3-methylhexane
Synthesis via Grignard Reaction
This method involves the reaction of a Grignard reagent with a suitable ketone, followed by reduction of the resulting tertiary alcohol.
Step 1: Formation of the Grignard Reagent (Ethylmagnesium Bromide)
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Apparatus: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is used. All glassware must be scrupulously dry.
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Reagents: Magnesium turnings and anhydrous diethyl ether are placed in the flask. Bromoethane (B45996) is dissolved in anhydrous diethyl ether and placed in the dropping funnel.
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Procedure: A small amount of the bromoethane solution is added to the magnesium turnings to initiate the reaction, which is indicated by the formation of bubbles. The remaining bromoethane solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete reaction.
Step 2: Reaction with 3-Methyl-4-heptanone
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Procedure: The prepared Grignard reagent is cooled in an ice bath. A solution of 3-methyl-4-heptanone in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent.
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Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for one hour. The reaction is then quenched by carefully pouring it over a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride. The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol (3,4-diethyl-3-methyl-4-hexanol).
Step 3: Reduction of the Tertiary Alcohol
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Procedure: The crude tertiary alcohol is subjected to a reduction reaction, for example, using a Wolff-Kishner reduction or by conversion to a halide followed by reduction with a metal hydride, to yield the final product, 3,4-diethyl-3-methylhexane.
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Purification: The final product is purified by fractional distillation.
Caption: Workflow for the synthesis of 3,4-diethyl-3-methylhexane via the Grignard reaction.
Synthesis via Wurtz Reaction
The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal. To synthesize the target molecule, a mixed Wurtz reaction would be required, which often leads to a mixture of products. However, for illustrative purposes, a hypothetical targeted coupling is described.
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Apparatus: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet is used.
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Reagents: Sodium metal is dispersed in an anhydrous solvent such as dry ether or tetrahydrofuran. A mixture of 3-bromo-3-methylhexane and bromoethane is prepared in the same solvent.
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Procedure: The alkyl halide mixture is added dropwise to the sodium dispersion with vigorous stirring. The reaction is often exothermic and may require initial heating to start.
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Work-up: After the reaction is complete, any unreacted sodium is carefully quenched with a small amount of ethanol. The reaction mixture is then washed with water. The organic layer is separated, dried over an anhydrous drying agent, and the solvent is removed.
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Purification: The desired product, 3,4-diethyl-3-methylhexane, is separated from the side products (n-butane and 3,6-dimethyl-3,6-diethyl-octane) by fractional distillation.
Caption: Logical flow of the Wurtz reaction for the synthesis of 3,4-diethyl-3-methylhexane.
Spectroscopic Data Analysis (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of 3,4-diethyl-3-methylhexane is expected to be complex due to the presence of multiple, chemically similar alkyl groups and the existence of stereoisomers. The signals would likely appear in the upfield region (δ 0.8-1.5 ppm), characteristic of alkanes. The spectrum would show overlapping multiplets for the methyl and methylene (B1212753) protons.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide a clearer picture of the carbon skeleton. Due to the molecule's asymmetry, all 11 carbon atoms are expected to be chemically non-equivalent, resulting in 11 distinct signals in the upfield region of the spectrum.
Mass Spectrometry (Predicted)
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 156. The fragmentation pattern would be characteristic of branched alkanes, with prominent peaks resulting from the cleavage of C-C bonds at the points of branching, leading to the formation of stable carbocations.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of 3,4-diethyl-3-methylhexane will be typical for an alkane, showing:
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C-H stretching vibrations: Strong absorptions in the 2850-2970 cm⁻¹ region.
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C-H bending vibrations: Absorptions around 1465 cm⁻¹ (for CH₂ and CH₃ groups) and 1375 cm⁻¹ (for CH₃ groups). The absence of significant absorptions outside of these regions would confirm the lack of functional groups.
Caption: Predicted spectroscopic features of 3,4-diethyl-3-methylhexane.
Conclusion
3,4-Diethyl-3-methylhexane is a highly branched alkane with physical and chemical properties characteristic of this class of compounds. While specific experimental data is sparse, its behavior and spectroscopic features can be reliably predicted based on its structure. The synthetic protocols outlined in this guide provide a practical foundation for its preparation in a laboratory setting. This technical guide serves as a foundational resource for scientists and researchers, enabling a better understanding of this molecule's properties and potential applications.
